(R)-Bicalutamide is the biologically active enantiomer of the racemic drug bicalutamide, a non-steroidal antiandrogen. [, ] While bicalutamide is prescribed as a racemate, the (R)-enantiomer exhibits significantly higher antiandrogenic activity, up to 60 times that of the (S)-enantiomer. [, ] This difference in activity highlights the importance of chiral synthesis for producing (R)-bicalutamide for research purposes. []
The crystal structure of the (R)-bicalutamide-bound androgen receptor ligand-binding domain (AR LBD) provides valuable insights. [, ] In the W741L mutant AR LBD, the B-ring of (R)-bicalutamide occupies the same position as the indole ring of tryptophan 741 in the wild-type AR bound to dihydrotestosterone. [, ] This structural information is crucial for understanding (R)-bicalutamide's antagonistic activity and the development of resistance mutations. []
(R)-Bicalutamide functions as a competitive antagonist of the androgen receptor (AR). [] It binds to the AR ligand-binding domain, preventing the binding of androgens like dihydrotestosterone. [] This competitive inhibition disrupts the normal AR signaling pathway, ultimately inhibiting the growth of prostate cancer cells reliant on androgens. []
Resistance to (R)-bicalutamide can arise from mutations in the AR, such as the W741L mutation. [, ] This mutation alters the conformation of the AR ligand-binding domain, leading to a switch from antagonistic to agonistic activity of (R)-bicalutamide. [, ] This means that (R)-bicalutamide, instead of inhibiting, can activate the AR in these mutant cells, potentially contributing to tumor growth. [, ]
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7